molecular formula C9H10N2O2 B1342230 [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol CAS No. 876728-41-5

[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol

Cat. No.: B1342230
CAS No.: 876728-41-5
M. Wt: 178.19 g/mol
InChI Key: XKIFRVDOWHFUHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol typically involves the reaction of furfural with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring . The final step involves the reduction of the intermediate to yield the desired methanol derivative.

Industrial Production Methods

This may include the use of continuous flow reactors and catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Chemistry

In chemistry, [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine

It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases .

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings allow it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol lies in its combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to simpler compounds like furfuryl alcohol .

Properties

IUPAC Name

[5-(furan-2-yl)-1-methylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-8(5-7(6-12)10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIFRVDOWHFUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CO)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594557
Record name [5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876728-41-5
Record name [5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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